molecular formula C16H13Cl2N3O B2370456 N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2,4-dichlorobenzenecarboxamide CAS No. 338410-87-0

N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2,4-dichlorobenzenecarboxamide

Cat. No. B2370456
CAS RN: 338410-87-0
M. Wt: 334.2
InChI Key: GLOWGQDIXUPDIH-UHFFFAOYSA-N
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Description

N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2,4-dichlorobenzenecarboxamide, also known as BIX-01294, is a small molecule inhibitor that selectively targets histone lysine methyltransferase G9a. G9a is an enzyme that catalyzes the methylation of histone H3 at lysine 9, leading to transcriptional repression of genes. The inhibition of G9a by BIX-01294 has been shown to result in the reactivation of silenced tumor suppressor genes, making it a promising therapeutic agent for cancer treatment.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles, including the compound , serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing bioactive molecules. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market. For instance:

Organic Synthesis

1,2,3-Triazoles participate in various synthetic methodologies. Notably, the click chemistry approach has gained prominence due to its simplicity and efficiency. Researchers use 1,2,3-triazoles as key intermediates in constructing complex organic molecules. The following methods are commonly employed:

Fluorescent Imaging and Materials Science

Fluorescent 1,2,3-triazoles are valuable probes for cellular imaging. Their unique photophysical properties allow visualization of biological processes. Additionally, triazole-based materials find applications in sensors, coatings, and optoelectronics.

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c1-9(15-20-13-4-2-3-5-14(13)21-15)19-16(22)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOWGQDIXUPDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2,4-dichlorobenzenecarboxamide

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